2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

Cycloaddition Stereoselectivity Diels-Alder Regioselectivity Endo/Exo Selectivity

Researchers performing Diels-Alder reactions with electron-rich dienophiles face endo/exo diastereomer mixtures requiring costly separation. Neutral cyclopentadienones (e.g., tetracyclone) fail with styrenes, allylic amines, and vinyl ethers. • Electron-deficient diene (ρ = -0.941) for inverse-electron-demand cycloadditions; exclusive endo selectivity • Eliminates diastereomer purification bottlenecks in medicinal chemistry SAR • Validated for trapping strained alkynes and DABCO-catalyzed cascade reactions ≥95% purity, crystalline powder, ambient shipping.

Molecular Formula C21H16O5
Molecular Weight 348.3 g/mol
CAS No. 16691-79-5
Cat. No. B095535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
CAS16691-79-5
Molecular FormulaC21H16O5
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3
InChIKeyNTXFYWYVVGMAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone Overview


2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone (CAS 16691-79-5, molecular formula C21H16O5, MW 348.35) is a 2,5-disubstituted-3,4-diphenylcyclopentadienone derivative bearing two electron-withdrawing methoxycarbonyl groups at the 2- and 5-positions [1]. This electron-deficient cyclopentadienone (CPC) serves as a reactive diene component in inverse-electron-demand Diels-Alder cycloadditions, reacting readily with electron-rich dienophiles including styrenes, allylic amines, propargylic amines, and alkynes under mild conditions [2][3]. The compound is commercially available from suppliers including TCI America, Fisher Scientific, and Santa Cruz Biotechnology, typically in crystalline powder form with ≥95% purity .

Differentiation from Other Cyclopentadienones


Cyclopentadienones are not interchangeable dienes; their electronic character fundamentally dictates reaction mechanism, stereochemical outcome, and product distribution. The presence of electron-withdrawing methoxycarbonyl groups at the 2- and 5-positions in 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone confers an electron-deficient diene character that enables inverse-electron-demand Diels-Alder reactions [1]. In contrast, tetracyclone (tetraphenylcyclopentadienone) and its alkyl-substituted analogs exhibit neutral or normal electron demand, requiring different dienophiles and producing different regioselectivity and stereoselectivity patterns [2]. Substitution with an in-class analog without understanding these electronic and steric differences can lead to reaction failure, complex product mixtures, or altered stereochemical outcomes [3].

Quantitative Differentiation Evidence


Exclusive Endo Selectivity over Phencyclone

In cycloaddition with S-allyl S-methyl dithiocarbonate, 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone yields exclusively the endo cycloadduct, whereas the structurally related comparator phencyclone produces a mixture of endo and exo cycloadducts, demonstrating superior stereochemical control [1].

Cycloaddition Stereoselectivity Diels-Alder Regioselectivity Endo/Exo Selectivity

Hammett Evidence for Inverse Electron Demand

Kinetic studies with para-substituted styrenes reveal that 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone (CPC) exhibits a Hammett ρ value of -0.941, quantitatively confirming inverse-electron-demand Diels-Alder character. In contrast, the 2,5-diethyl analog (EPC) shows two distinct slope regimes indicative of neutral electron demand, establishing a fundamental mechanistic divergence [1].

Reaction Kinetics Frontier Molecular Orbital Control Inverse Electron Demand Diels-Alder

Pathway Divergence with Propargylic Amines

The reaction of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone (1a) with primary propargylic amines such as 2-propynylamine (2c) yields exclusively bicyclic compounds via a [2π+2π+2σ] pathway, while reactions with secondary propargylic amines (2d,e) yield exclusively tetracyclic compounds via intramolecular [4+2]π cycloaddition [1]. This substrate-dependent pathway divergence is not a general property of all cyclopentadienones but stems from the electron-deficient character of this specific compound enabling sequential pericyclic cascades.

Pericyclic Cascade Reactions Reaction Pathway Control Propargylic Amine Cycloaddition

X-Ray Crystallography of Cascade Adducts

The double Diels-Alder adduct derived from three-step thermal cascade reactions of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with ethyl sorbate has been fully characterized by single-crystal X-ray diffraction analysis, providing unambiguous structural confirmation of the complex isotwistene framework formed via sequential [4+2]π cycloaddition, [3,3]-sigmatropic rearrangement, and decarbonylation [1].

Crystallographic Analysis Thermal Cascade Reactions Isotwistene Synthesis

Application Scenarios


Diastereoselective Synthesis Without Chromatography

When synthesizing cycloadducts with S-allyl dithiocarbonate or analogous dienophiles where endo/exo mixtures would necessitate costly diastereomer separation, this compound's exclusive endo selectivity eliminates purification bottlenecks. This is particularly valuable in medicinal chemistry programs where diastereomerically pure intermediates are required for downstream SAR studies [1].

IEDDA Cycloadditions with Electron-Rich Alkenes

The quantitatively established inverse-electron-demand character (ρ = -0.941) makes this cyclopentadienone the appropriate choice for reactions with electron-rich dienophiles such as styrenes bearing electron-donating substituents, allylic amines, and vinyl ethers. Neutral-demand analogs like 2,5-diethyl-3,4-diphenylcyclopentadienone would exhibit fundamentally different reactivity with these substrates [2].

One-Pot Cascade Construction of Polycycles

For research groups seeking to build tetracyclic or bicyclic frameworks from propargylic amines or prop-2-yn-1-ols via DABCO-catalyzed cascade reactions, this electron-deficient cyclopentadienone enables predictable product divergence based on substrate substitution patterns. The pathways have been validated by X-ray crystallography and DFT calculations, providing a reliable platform for diversity-oriented synthesis [3][4].

Trapping Strained Alkynes for Mechanistic Studies

This cyclopentadienone has been successfully employed to trap photochemically generated strained polycyclic alkynes, including bicyclo[2.2.2]oct-2-yne and pentacyclic alkyne systems, generating characterizable trapped products. This application leverages the compound's high reactivity as a diene trap for transient intermediates in mechanistic investigations [5].

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